molecular formula C5H3F7O B155986 2,2-Bis(trifluoromethyl)propionyl fluoride CAS No. 1735-87-1

2,2-Bis(trifluoromethyl)propionyl fluoride

Cat. No. B155986
CAS RN: 1735-87-1
M. Wt: 212.07 g/mol
InChI Key: LKMMDSMLDJMRSU-UHFFFAOYSA-N
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Description

The compound "2,2-Bis(trifluoromethyl)propionyl fluoride" is a fluorinated organic compound that is of interest due to its potential applications in the synthesis of various fluorinated materials. The presence of trifluoromethyl groups is known to impart unique physical and chemical properties to molecules, making them valuable in materials science, particularly in the development of polymers with high thermal stability and low dielectric constants .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of trifluoromethyl groups. For instance, a novel fluorinated aromatic diamine was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, other fluorinated diamines have been synthesized through nucleophilic aromatic substitution reactions followed by catalytic reduction . These methods could potentially be adapted for the synthesis of "2,2-Bis(trifluoromethyl)propionyl fluoride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of strong carbon-fluorine bonds, which are among the strongest in organic chemistry. This bond strength contributes to the high thermal stability of the resulting materials. The molecular structure of "2,2-Bis(trifluoromethyl)propionyl fluoride" would likely exhibit similar stability due to the presence of trifluoromethyl groups .

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions. For example, the reaction of bis(acylsilanes) with trifluoromethyltrimethylsilane leads to the formation of difluoro-silylketols, which can undergo further chemical transformations . Additionally, the reactivity of trimethyl(trifluoromethyl)silane with naked fluoride ions has been studied, leading to the formation of various fluorinated compounds . These studies suggest that "2,2-Bis(trifluoromethyl)propionyl fluoride" could also be reactive towards nucleophiles and could be used as a building block in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties. For instance, fluorinated polyimides derived from related diamines exhibit good solubility in polar organic solvents, low moisture absorption, and high thermal stability . The presence of trifluoromethyl groups typically leads to materials with low dielectric constants, which are desirable in electronic applications . It is reasonable to infer that "2,2-Bis(trifluoromethyl)propionyl fluoride" would also possess similar properties, making it a valuable compound for the development of advanced materials.

Scientific Research Applications

Fluorination and Deoxofluorination

2,2-Bis(trifluoromethyl)propionyl fluoride is effective in the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. This is due to its role in deoxofluorination processes, offering an alternative to traditional deoxofluorination reagents (Lal, Pez, Pesaresi, & Prozonic, 1999).

Reactions with Ketene Dimethylacetal

The fluoride anion catalyzed reaction of 2,2,4,4-terakis(trifluoromethyl)dithienane (a cyclic dimer of hexafluorothioacetone) with ketene dimethylacetal leads to the formation of 2,2-bis(trifluoromethyl)-3,3-bis(methoxy)thietane, demonstrating its utility in complex chemical transformations (Petrov & Marshall, 2012).

Role in Bistrifluoromethylketene Formation

In reactions with thionyl chloride and other chlorinating agents, 2,2-Bis(trifluoromethyl)propionyl fluoride forms bistrifluoromethylketene, a compound relevant in various chemical synthesis pathways (Cheburkov, Mukhamadaliev, & Knunyants, 1966).

Application in Trifluoromethylation

This compound is utilized in trifluoromethylation processes, particularly for the synthesis of radiolabeled compounds used in positron emission tomography, demonstrating its significance in pharmaceutical research (Levin et al., 2017).

Synthesis of Weinreb Amides

It's used for converting carboxylic acids to acid fluorides, which then react with N,N-dimethylhydroxylamine to give Weinreb amides, a reaction significant in the synthesis of various organic compounds (Tunoori, White, & Georg, 2000).

Synthesis of Bis(trifluoromethyl) Sulphone

The synthesis of bis(trifluoromethyl) sulphone and related compounds by direct fluorination also involves the use of 2,2-bis(trifluoromethyl)propionyl fluoride, further showcasing its applicability in creating complex fluorinated molecules (Harmon & Lagow, 1979).

Safety And Hazards

This chemical is considered hazardous. It can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

2,2-Bis(trifluoromethyl)propionyl fluoride is a significant monomer for synthesizing polyimides . The introduction of fluorine groups, due to their small atomic radius and high electronegativity, imparts many unique properties to the polyimides, such as thermal stability, chemical inertness, and excellent mechanical properties . It is mainly used in the microelectronics and optoelectronics fields for the preparation of polyimide materials with extremely low dielectric constants, extremely low surface free energy, extremely high mechanical strength, extremely high wear resistance, and transparency .

properties

IUPAC Name

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMMDSMLDJMRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371191
Record name 2,2-Bis(trifluoromethyl)propionyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)propionyl fluoride

CAS RN

1735-87-1
Record name 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride
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Record name 2,2-Bis(trifluoromethyl)propionyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(trifluoromethyl)propanoyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VE Boyko, AA Tyutyunov, SM Igoumnov - Journal" Fluorine Notes, 2012 - notes.fluorine1.ru
Earlier it was shown that a-hydrohexafluoroisobutyryl fluoride (2) reacts with methyl iodide in the present of triethylamine in a sealed glass tube or autoclave to give 2, 2-bis (…
Number of citations: 3 notes.fluorine1.ru

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